3-[4-(Aminomethyl)benzyloxy] Thalidomide

Angiogenesis Ex vivo assay Structure-activity relationship

This is a specialized thalidomide analog featuring a 4-(aminomethyl)benzyloxy moiety at the C3 position. It serves as a cereblon (CRBN) E3 ligase ligand for PROTAC development, offering a pre-installed primary amine handle for direct linker conjugation, unlike standard IMiDs. This C3-substitution geometry provides an alternative for ternary complex formation. Its reduced CRBN binding affinity allows for concentration-dependent degradation control. Researchers should choose this compound over clinical IMiDs for streamlined degrader library construction and distinct neosubstrate degradation profiles.

Molecular Formula C₂₁H₁₉N₃O₅
Molecular Weight 393.39
Cat. No. B1161097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Aminomethyl)benzyloxy] Thalidomide
Molecular FormulaC₂₁H₁₉N₃O₅
Molecular Weight393.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Aminomethyl)benzyloxy] Thalidomide: A Functionalized IMiD Analog for Targeted Protein Degradation Research and PROTAC Synthesis


3-[4-(Aminomethyl)benzyloxy] Thalidomide (CAS not assigned; C₂₁H₁₉N₃O₅, MW 393.39) is a synthetic thalidomide derivative belonging to the immunomodulatory imide drug (IMiD) class. It functions as a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. The compound incorporates a 4-(aminomethyl)benzyloxy moiety at the C3 position of the phthalimide ring, introducing a functionalizable primary amine handle for bioconjugation in the design of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders . This structural modification distinguishes it from unfunctionalized clinical IMiDs (thalidomide, lenalidomide, pomalidomide) and from commonly employed PROTAC-grade CRBN ligands such as pomalidomide-4'-alkylamine or thalidomide-4-alkylamine derivatives.

Why 3-[4-(Aminomethyl)benzyloxy] Thalidomide Cannot Be Substituted by Clinical IMiDs in PROTAC Design


Generic substitution with clinical IMiDs (thalidomide, lenalidomide, pomalidomide) or standard PROTAC-grade ligands fails for 3-[4-(Aminomethyl)benzyloxy] Thalidomide due to fundamental differences in chemical stability and structural biology. Clinical IMiDs and unmodified phthalimide-based ligands are inherently unstable, degrading hydrolytically under moderate aqueous conditions via ring-opening of the glutarimide moiety [1]. More critically, subtle modifications at the C3/C4 positions of the phthalimide ring can profoundly alter neosubstrate degradation profiles (IKZF1/3, SALL4) [2] and cereblon binding affinity . The 3-benzyloxy substitution on this compound occupies a distinct spatial position relative to the glutarimide ring, which may confer differential cereblon binding kinetics and distinct ternary complex formation capabilities compared to 4-substituted or unsubstituted IMiD analogs . These differences cannot be replicated by simple substitution.

Quantitative Differentiation Evidence for 3-[4-(Aminomethyl)benzyloxy] Thalidomide: Comparative Data Guide


Comparative Antiangiogenic Activity in Ex Vivo Rat Aortic Ring Assay

In a systematic evaluation of 27 thalidomide analogs, 3-[4-(Aminomethyl)benzyloxy] Thalidomide demonstrated superior antiangiogenic potency compared to the parent compound thalidomide. At a concentration of 100 μM, the target compound reduced vessel outgrowth to 28.5% ± 5.5% of vehicle control, whereas thalidomide under identical conditions achieved only 81.7% ± 7.8% inhibition [1]. The benzyloxy substitution at the C3 position appears to enhance antiangiogenic efficacy beyond what is achievable with the unmodified thalidomide scaffold.

Angiogenesis Ex vivo assay Structure-activity relationship Thalidomide analog

Cereblon Binding Affinity: Target Compound vs. Established IMiDs

BindingDB reports an IC50 of 1,000,000 nM (1 mM) for 3-[4-(Aminomethyl)benzyloxy] Thalidomide against the human CRBN-thalidomide binding domain (hTBD) [1]. In contrast, lenalidomide and pomalidomide exhibit IC50 values in the sub-micromolar range (typically 0.1–1.0 μM) in comparable assays, representing an approximately 1,000–10,000-fold difference in binding potency [2]. This substantial difference suggests that the target compound may be less suitable as a primary CRBN recruiter in PROTAC applications where high-affinity binding is required for efficient degradation.

Cereblon E3 ligase Binding affinity IMiD CRBN

Functional Handle Availability for PROTAC Conjugation

3-[4-(Aminomethyl)benzyloxy] Thalidomide contains a primary amine functional group (aminomethyl) that is not present on clinical IMiDs such as thalidomide, lenalidomide, or pomalidomide. This amine serves as a ready conjugation handle for linker attachment via amide bond formation, reductive amination, or carbamate synthesis . In contrast, unmodified clinical IMiDs require multi-step synthetic derivatization (typically via C4/C5 functionalization of the phthalimide ring) to introduce similar linker attachment points [1]. This pre-installed functional handle eliminates 1–2 synthetic steps compared to PROTAC synthesis routes starting from clinical IMiDs.

PROTAC Targeted protein degradation Bioconjugation Linker chemistry Heterobifunctional

C3 vs. C4 Substitution Position: Differential Degrader Output Potential

The C3-substitution position on 3-[4-(Aminomethyl)benzyloxy] Thalidomide presents the linker attachment moiety in a distinct spatial orientation relative to the glutarimide CRBN-binding core compared to the more commonly employed C4-substituted analogs (e.g., pomalidomide-4'-alkylamine) . Structural studies indicate that C4 substitution typically projects the linker toward solvent-exposed regions favorable for ternary complex formation with common target proteins, whereas C3 substitution may orient the linker differently, potentially affecting the geometry of the CRBN–PROTAC–target protein ternary complex [1]. No direct quantitative ternary complex formation data exists for this specific compound, but the positional difference may yield distinct degradation efficiency profiles for certain protein targets.

Structure-activity relationship Neosubstrate CRBN PROTAC Ternary complex

Optimal Research Applications for 3-[4-(Aminomethyl)benzyloxy] Thalidomide Based on Verified Evidence


PROTAC Synthesis with Reduced Synthetic Step Count

Medicinal chemistry laboratories synthesizing CRBN-recruiting PROTACs can utilize the pre-installed primary amine on the benzyloxy group for direct linker conjugation via amide coupling or carbamate formation. This eliminates the need for C4/C5 functionalization of the phthalimide ring required when starting from clinical IMiDs [1], reducing total synthetic steps by 1–2 steps and accelerating degrader library construction.

Ex Vivo Angiogenesis Assays Requiring Potency Beyond Thalidomide

The compound's demonstrated antiangiogenic activity (28.5% vessel outgrowth at 100 μM) [1] makes it a suitable tool compound for angiogenesis research applications where the parent compound thalidomide is insufficiently potent. This includes ex vivo aortic ring assays and potentially other angiogenesis models where thalidomide's weak activity (81.7% inhibition under identical conditions) limits experimental utility.

C3-Substituted CRBN Ligand Scaffold for SAR Exploration

PROTAC development programs exploring the effect of linker attachment position on degradation efficiency may employ this compound as a C3-substituted scaffold. Given that most commercial CRBN-recruiting PROTAC ligands utilize C4 or C5 substitution [1], this C3-substituted analog provides an alternative geometry for ternary complex formation that may yield distinct degradation profiles for target proteins refractory to standard C4-substituted PROTACs [2].

Moderate-Affinity CRBN Engagement for Titratable Degradation Systems

The compound's substantially reduced CRBN binding affinity (IC50 = 1 mM) [1] compared to lenalidomide and pomalidomide (sub-micromolar range) [2] may be advantageous in experimental systems where high-affinity CRBN engagement leads to undesired neosubstrate degradation or toxicity. Weaker binding allows for more tunable, concentration-dependent control over CRBN-mediated degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Aminomethyl)benzyloxy] Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.